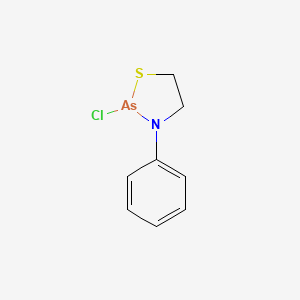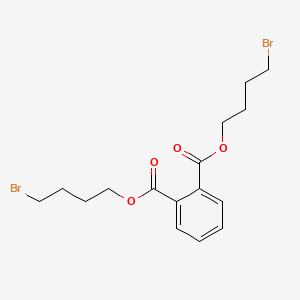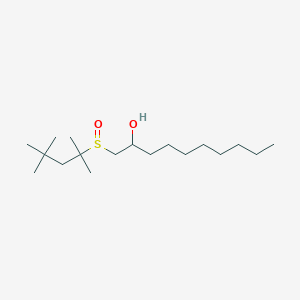
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is an organic compound characterized by its unique structure, which includes a sulfinyl group attached to a decanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL typically involves the reaction of 2,4,4-trimethylpentane-2-sulfinyl chloride with decanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfinyl and sulfone compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfinyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane: A related compound used as a reference standard in octane rating.
2,2,4-Trimethylpentane-1-ol: Similar structure but lacks the sulfinyl group.
2,4,4-Trimethylpentane-2-sulfone: An oxidized form of the sulfinyl compound.
Uniqueness
1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is unique due to the presence of both a sulfinyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64461-01-4 |
|---|---|
Molekularformel |
C18H38O2S |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
1-(2,4,4-trimethylpentan-2-ylsulfinyl)decan-2-ol |
InChI |
InChI=1S/C18H38O2S/c1-7-8-9-10-11-12-13-16(19)14-21(20)18(5,6)15-17(2,3)4/h16,19H,7-15H2,1-6H3 |
InChI-Schlüssel |
TXXMMXMWHOOSEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CS(=O)C(C)(C)CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


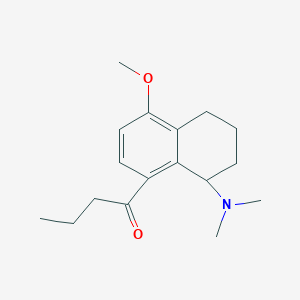
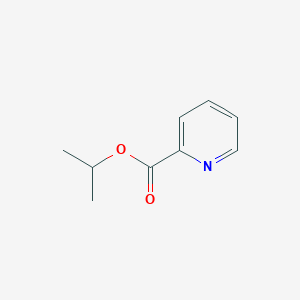
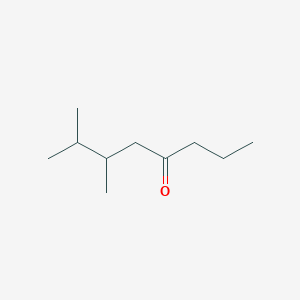
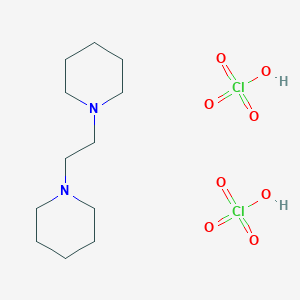
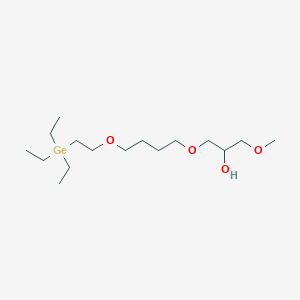
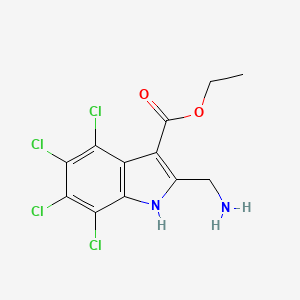
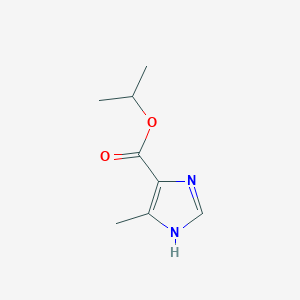

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)

![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
